molecular formula C15H19ClN2O2 B290422 4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide

4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide

Cat. No. B290422
M. Wt: 294.77 g/mol
InChI Key: VIVOJAKSHOZVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide is a chemical compound used in scientific research for its potential therapeutic properties. It belongs to the class of benzamide derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. It may also act on ion channels and enzymes involved in various physiological processes.
Biochemical and Physiological Effects:
4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anticonvulsant effects by modulating the activity of ion channels involved in the generation and propagation of action potentials.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide in lab experiments is its wide range of potential therapeutic applications. It has been found to have effects on various physiological processes and may be useful in the treatment of a variety of diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide. One potential direction is the development of more potent and selective analogs of this compound for use in the treatment of specific diseases. Another direction is the investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isobutylamine in the presence of a reducing agent such as iron powder. The resulting amine is then reacted with cyclopropylcarbonyl chloride to form the final product.

Scientific Research Applications

4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

4-chloro-3-(cyclopropanecarbonylamino)-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C15H19ClN2O2/c1-9(2)8-17-14(19)11-5-6-12(16)13(7-11)18-15(20)10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

VIVOJAKSHOZVLV-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CC2

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CC2

Origin of Product

United States

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